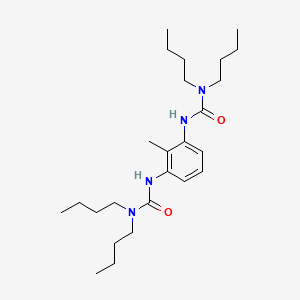

2 6-Bis-(n n-dibutylureido)toluene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-2-methylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N4O2/c1-6-10-17-28(18-11-7-2)24(30)26-22-15-14-16-23(21(22)5)27-25(31)29(19-12-8-3)20-13-9-4/h14-16H,6-13,17-20H2,1-5H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVZCDYPULFREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)NC(=O)N(CCCC)CCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724101 | |

| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-40-0 | |

| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Urea Functionalized Organic Compounds and Supramolecular Chemistry

Urea (B33335) and its derivatives are well-established motifs in supramolecular chemistry, primarily due to their capacity to form strong and directional hydrogen bonds. mdpi.comnih.gov The urea group contains two N-H groups (hydrogen bond donors) and a carbonyl group (C=O, a hydrogen bond acceptor), enabling it to engage in self-complementary hydrogen bonding. This leads to the formation of robust, one-dimensional hydrogen-bonded chains or more complex networks. tue.nl The stability of these interactions, with a calculated energy of approximately 44.8 kJ·mol⁻¹ for a ribbon-like structure, makes urea-based molecules excellent candidates for constructing stable supramolecular assemblies. tue.nl

The introduction of urea functionalities onto organic scaffolds allows for the creation of molecules that can self-assemble into larger, ordered structures such as fibers, gels, and liquid crystals. tue.nlnih.gov These self-assembled materials have potential applications in diverse areas, including self-healing materials, sensors, and catalysis. mdpi.comnih.gov The specific properties and self-assembly behavior of these compounds can be finely tuned by modifying the substituents on the urea nitrogen atoms and the nature of the core organic scaffold. nih.gov 2,6-Bis-(N,N-dibutylureido)toluene is a prime example of such a designed molecule, where the dibutyl groups provide solubility in organic solvents and the bis-urea arrangement on a toluene (B28343) scaffold dictates a specific spatial orientation for hydrogen bonding.

Significance of 2,6 Disubstituted Toluene Scaffolds in Molecular Design and Directed Self Assembly

The choice of a 2,6-disubstituted toluene (B28343) scaffold is a critical design element that imparts specific geometric constraints on the molecule. This substitution pattern forces the two ureido groups into a fixed, proximate arrangement, which pre-organizes the molecule for intramolecular or specific intermolecular interactions. The methyl group on the toluene ring and the substitution at the 2 and 6 positions can introduce steric hindrance, which influences the conformation of the attached functional groups and can direct the self-assembly process. reading.ac.uk

This pre-organization is a key principle in supramolecular chemistry, as it reduces the entropic penalty of assembly, thereby favoring the formation of well-defined structures. In the case of 2,6-Bis-(N,N-dibutylureido)toluene, the toluene backbone acts as a rigid spacer that holds the two urea (B33335) groups in a specific orientation, facilitating the formation of predictable hydrogen-bonding patterns. This directed self-assembly is crucial for creating materials with tailored properties. The 2,6-disubstitution pattern is also found in various other molecular systems and is recognized for its ability to control the stereochemistry and reactivity of molecules. nih.govrsc.org

Overview of Non Covalent Interactions Relevant to Hydrogen Bonding Motifs in Supramolecular Systems

Established Synthetic Pathways for N,N-Dibutylureido Functionalization on Aromatic Cores

The creation of an N,N-disubstituted ureido group on an aromatic ring is a well-established transformation in organic chemistry. The most common and direct method involves the reaction between an aromatic isocyanate and a secondary amine. In the context of 2,6-bis-(N,N-dibutylureido)toluene, this would entail reacting 2,6-toluene diisocyanate (2,6-TDI) with two equivalents of di-n-butylamine. This reaction is typically efficient and proceeds under mild conditions.

An alternative route involves the use of a carbamoyl (B1232498) chloride. An aromatic amine can be reacted with N,N-dibutylcarbamoyl chloride to form the corresponding urea. This pathway is often utilized when the required isocyanate precursor is not commercially available or is difficult to handle. The synthesis of the target compound would therefore start from 2,6-diaminotoluene (B122827), which would be treated with two equivalents of the carbamoyl chloride.

A third, less direct but viable, approach is the phosgenation of an aromatic amine to generate the isocyanate in situ or as an isolated intermediate, which is then reacted with the secondary amine. Due to the hazards associated with phosgene (B1210022), safer phosgene equivalents like triphosgene (B27547) are often preferred.

Table 1: Key Synthetic Transformations

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

|---|---|---|---|

| 2,6-Toluenediamine | Phosgene or Triphosgene | 2,6-Toluene diisocyanate | 2,6-Bis-(N,N-dibutylureido)toluene |

| 2,6-Toluene diisocyanate | Di-n-butylamine | - | 2,6-Bis-(N,N-dibutylureido)toluene |

Regioselective Functionalization Approaches for 2,6-Toluene Substitution Patterns

Achieving a specific 2,6-disubstitution pattern on a toluene ring requires careful control of regioselectivity. The synthesis of the crucial precursor, 2,6-diaminotoluene, is a primary challenge. A standard industrial route involves the nitration of toluene. The methyl group is an ortho-para directing group, leading to a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. A subsequent second nitration can yield dinitrotoluene isomers. While this can produce 2,6-dinitrotoluene (B127279), it is often accompanied by the 2,4-isomer. wikipedia.orgchemicalbook.com

The separation of these dinitrotoluene isomers can be difficult, but once the 2,6-dinitrotoluene is isolated, it can be reduced to 2,6-diaminotoluene. Common reduction methods include catalytic hydrogenation over a palladium-carbon (Pd/C) or nickel catalyst, or chemical reduction using reagents like iron powder in acidic media. wikipedia.orgorgsyn.org A patented method describes the catalytic hydrogenation of a mixture of dinitrotoluenes followed by cooling crystallization to isolate high-purity 2,6-diaminotoluene. google.com Another patented approach prepares 2,6-diaminotoluene from 2,6-dichlorotoluene (B125461) via catalytic ammoniation, avoiding high-pressure conditions. google.com

Strategies for Tailoring Peripheral Substitution to Modulate Supramolecular Behavior

Modifying these peripheral groups is a key strategy for tuning the molecule's supramolecular behavior.

Alkyl Chain Variation: Changing the length or branching of the alkyl chains can significantly impact how the molecules pack together. For instance, introducing branched alkyl groups can enhance solubility in organic solvents and influence the stability of the resulting supramolecular polymers. researchgate.netnih.gov Studies on similar bis-urea systems show that even subtle changes, like using ethylhexyl instead of linear hexyl groups, can lead to improved ordering in molecular assemblies on surfaces. researchgate.net

Functional Group Incorporation: Introducing other functional groups onto the peripheral chains or the aromatic core can introduce new binding sites or change the electronic properties of the molecule. This can be used to direct the formation of more complex, functional supramolecular architectures. researchgate.netnih.gov The substitution pattern on the aromatic ring itself is also critical; ortho-substitution on phenylurea moieties can enforce a non-coplanar conformation that is better suited for hydrogen bonding. researchgate.net

The goal of these modifications is to control the assembly process, which can range from the formation of simple dimers to long, ordered supramolecular polymers or complex, multi-component hydrogels. researchgate.nettue.nl

Advanced Purification and Isolation Techniques for Complex Organic Syntheses

The synthesis of specifically substituted aromatic compounds often yields a mixture of isomers and byproducts, necessitating advanced purification methods. emu.edu.tr For 2,6-bis-(N,N-dibutylureido)toluene, separating it from the corresponding 2,4-isomer is a likely requirement.

Crystallization/Recrystallization: This is a fundamental technique for purifying solid organic compounds. emu.edu.trsimsonpharma.com It relies on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. simsonpharma.com For isomeric mixtures, fractional crystallization, where conditions are carefully controlled to selectively crystallize one isomer out of the solution, can be effective. google.com One patented process for purifying 2,6-diaminotoluene from a mixture with its 2,4-isomer relies on cooling crystallization from an aqueous solution. google.com

Chromatography: This is a powerful and versatile separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. byjus.com

Column Chromatography: A standard method for preparative scale purification in a laboratory setting, allowing for the separation of compounds with different polarities. emu.edu.tr

High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is used for both analytical and preparative purposes to separate complex mixtures and isolate high-purity compounds. emu.edu.tr

Adsorptive Separation: For challenging isomer separations, such as substituted toluenes, selective adsorption using materials like zeolites can be employed. This method separates isomers based on their size and shape. google.com

The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. Often, a combination of techniques is required to achieve the desired level of purity. emu.edu.tr

Table 2: Common Purification Techniques

| Technique | Principle of Separation | Application |

|---|---|---|

| Recrystallization | Difference in solubility at varying temperatures | Purification of solid compounds, separation of some isomers. emu.edu.trsimsonpharma.com |

| Column Chromatography | Differential adsorption on a solid stationary phase based on polarity | General purpose separation of synthetic mixtures. emu.edu.tr |

| Preparative HPLC | High-resolution differential partitioning between stationary and mobile phases | Isolation of high-purity compounds, separation of complex mixtures. emu.edu.tr |

Principles of Hydrogen-Bond Driven Self-Assembly in Urea Systems

The self-assembly of urea derivatives is primarily governed by the formation of strong and directional hydrogen bonds between the urea N-H donors and the carbonyl C=O acceptor. In bis-urea compounds like those based on a toluene scaffold, these interactions lead to the formation of well-defined, one-dimensional polymeric structures.

Symmetrical bis-ureas linked by a toluene ring are known to form highly stable supramolecular polymers due to a cooperative self-assembly process involving four hydrogen bonds between adjacent monomers. rsc.org This cooperative binding, where the formation of one hydrogen bond promotes the formation of the next, leads to a high association constant for polymerization. The fundamental hydrogen-bonding pattern in many diaryl ureas is the α-network or "urea tape," where bifurcated N-H···O=C bonds create a robust one-dimensional chain. researchgate.netresearchgate.net In bis-urea systems, this is further enhanced by the synergistic association of the two urea groups on a single molecule. researchgate.net For a molecule like 2,6-Bis-(N,N-dibutylureido)toluene, the two urea functionalities are positioned to form a linear tape-like structure, where each molecule is connected to its neighbors via a set of four hydrogen bonds, creating a stable, extended polymer chain.

The final supramolecular structure is a delicate balance of attractive hydrogen-bonding forces and repulsive steric interactions. The nature and size of the substituents on the urea nitrogens and the aromatic spacer play a crucial role in determining the assembly's architecture and stability.

Steric Effects: The N,N-dibutyl groups in 2,6-Bis-(N,N-dibutylureido)toluene introduce significant steric bulk. This bulk can influence the planarity of the urea groups relative to the central toluene ring. Studies on related bis-aromatic ureas have shown that introducing methyl substituents can force the urea and phenyl groups into a non-planar arrangement, which can, in turn, promote urea-urea stacking interactions over the typical tape formation. reading.ac.uk The long alkyl chains also serve to ensure solubility in organic solvents and can prevent three-dimensional crystallization, favoring the formation of one-dimensional fibers. acs.org

Electronic Effects: The electronic nature of the spacer and substituents can modify the hydrogen-bonding strength. In diaryl ureas, if the aryl rings contain strong hydrogen-bond acceptor groups (like pyridine), the urea N-H donors may preferentially bond with those groups instead of the urea carbonyl, disrupting the standard tape motif. researchgate.net The toluene ring in the subject compound is relatively neutral electronically, thus favoring the strong, self-complementary urea-to-urea hydrogen bonding. The substitution pattern (2,6- vs. 2,4-) also dictates the geometry of the resulting polymer, influencing its curvature and rigidity.

Investigation of Supramolecular Polymerization Dynamics

The formation of supramolecular polymers from monomers like 2,6-Bis-(N,N-dibutylureido)toluene is a dynamic process, characterized by an equilibrium between the monomeric (solvated) state and the polymeric state. Understanding the mechanism and the factors governing this equilibrium is key to controlling the properties of the resulting materials.

The polymerization of cooperative systems like bis-urea toluenes typically follows a nucleation-elongation mechanism . This is a two-step process:

Nucleation (Activation): An initial, energetically unfavorable step where a small number of monomers associate to form a short aggregate or "nucleus." This process is often slow because the initial intermolecular interactions are not yet stabilized by the full cooperative effect.

Elongation (Propagation): Once a stable nucleus is formed, subsequent monomers add rapidly to its ends. This step is energetically favorable as each added monomer benefits from the cooperative hydrogen-bonding network already in place.

This mechanism is distinct from isodesmic polymerization, where the addition of a monomer is independent of the polymer chain length. The cooperative nature of the bis-urea motif results in a scenario where, at equilibrium, long polymer chains coexist with a significant concentration of free monomers. researchgate.net The process is fully reversible, meaning monomers can both associate and dissociate from the polymer ends, allowing the system to respond to changes in conditions such as concentration or temperature.

The stability and structure of supramolecular polymers are highly dependent on both kinetic and thermodynamic parameters. The assembly can be guided to form either the most stable product (thermodynamic control) or a long-lived, metastable structure (kinetic control).

Thermodynamics: The thermodynamic stability of the assembled state is influenced by enthalpy (from hydrogen bonds) and entropy (loss of freedom upon polymerization). Solvent choice is critical. For the related monomer EHUT, studies showed different thermodynamic outcomes in benzene (B151609) versus toluene. nih.govresearchgate.net In toluene, the supramolecular polymer remained stable upon cooling, whereas it precipitated in benzene. nih.gov Molecular dynamics simulations suggested this was due to a stronger enthalpic stabilization from better interaction of trapped toluene molecules within the polymer's tubular structure. nih.govresearchgate.net

Table 1: Solvent Effects on the Thermodynamic Stability of a Bis-Urea Toluene Supramolecular Polymer (EHUT)

| Solvent | Observation upon Cooling | Inferred Reason for Behavior | Reference |

|---|---|---|---|

| Toluene | Stable tubular assemblies form and persist. | Stronger enthalpic stabilization due to favorable interaction energy with trapped solvent molecules. | nih.govresearchgate.net |

| Benzene | Molecules precipitate out of solution below a specific temperature. | Less favorable interaction with trapped solvent molecules, leading to lower stability of the assembly. | nih.gov |

Kinetics: The pathway taken to reach the final state is governed by kinetics. In many supramolecular polymerizations, kinetically favored, but less stable, aggregates may form first before slowly converting to the thermodynamically stable form. By controlling factors like the cooling rate of a monomer solution, it is possible to select for a specific assembled structure (pathway selection).

Modulation of Supramolecular Architectures through Chain Stopping Mechanism

A key advantage of supramolecular polymers is the ability to control their properties, such as solution viscosity and material strength, by modulating the polymer chain length. doaj.org This is commonly achieved by introducing "chain stoppers" or "chain cappers."

A chain stopper is a monofunctional molecule that can bind to the end of a growing supramolecular polymer chain but, lacking a second binding site, prevents further elongation. researchgate.net By adding a specific amount of a chain stopper to the monomer solution, the average degree of polymerization can be precisely controlled. researchgate.netdoaj.orgbeilstein-journals.org

For bis-urea based supramolecular polymers like EHUT, various substituted ureas and thioureas have been tested as chain stoppers. beilstein-journals.org An effective chain stopper should have a high affinity for the polymer chain end. Research has shown that the best stoppers are those that mimic the binding interface of the monomer but lack a donor site for further growth. beilstein-journals.org For instance, a molecule with two hydrogen bond acceptors in the correct positions but no N-H donors was found to be a highly efficient chain stopper for EHUT. beilstein-journals.org

Table 2: Efficiency of Various Chain Stoppers on a Bis-Urea Supramolecular Polymer (EHUT)

| Chain Stopper Type | Key Structural Features | Effect on Polymer Solution | Inferred Efficiency | Reference |

|---|---|---|---|---|

| Substituted Ureas | Contain one urea group. | Reduces solution viscosity. | Moderate | beilstein-journals.org |

| Bis-thiourea Analogue | Strong H-bond donor, weak acceptor. | Acts as a good chain stopper. | Good | beilstein-journals.org |

| Optimized Acyl Urea | Two H-bond acceptors in monomer-like positions, no H-bond donors. | Significantly reduces solution viscosity. | Best | beilstein-journals.org |

This strategy of using chain stoppers provides a powerful tool for tuning the macroscopic properties of materials derived from 2,6-Bis-(N,N-dibutylureido)toluene and related supramolecular polymers.

Role of 2,6-Bis-(N,N-dibutylureido)toluene as a Chain-Stopping Agent

In the realm of supramolecular polymers formed through hydrogen bonding, such as those based on bis-urea monomers, the addition of monofunctional compounds can effectively regulate the polymerization process. These monofunctional molecules, often referred to as chain stoppers, compete with the bifunctional monomers for the hydrogen-bonding sites at the ends of the growing polymer chains. By binding to these ends, they prevent further elongation, thereby "capping" the polymer.

2,6-Bis-(N,N-dibutylureido)toluene is designed to act as a potent chain-stopping agent. Its molecular structure is key to its function. The urea groups are capable of forming strong hydrogen bonds. However, unlike a bifunctional monomer that can bond at two ends to propagate a chain, a chain stopper like 2,6-Bis-(N,N-dibutylureido)toluene can ideally only bind at one end of a polymer chain. This effectively terminates the growth of that chain. The efficiency of a chain stopper is determined by the strength of its interaction with the polymer chain end. In the case of urea-based supramolecular polymers, a good chain stopper will have strong hydrogen-bonding capabilities. nih.gov The viscosity of solutions containing these supramolecular polymers can be managed by the introduction of such chain-stopping compounds that interact with the chain extremities. nih.gov

Control of Molar Mass and Aggregation Number in Hydrogen-Bonded Supramolecular Polymers

The addition of a chain stopper like 2,6-Bis-(N,N-dibutylureido)toluene provides a straightforward method to control the average molar mass and the degree of polymerization (or aggregation number) of supramolecular polymers. The underlying principle is a stoichiometric one. In the absence of a chain stopper, the monomers will continue to assemble, forming long chains and resulting in a high molar mass and viscosity.

When a specific molar ratio of the chain stopper is introduced into the system, it sets a limit on the average chain length. A higher concentration of the chain stopper will lead to a greater number of capped chains, and consequently, a lower average molar mass and aggregation number. This relationship allows for the fine-tuning of the material's properties. For instance, controlling the molar mass can significantly impact the solution's viscosity and the mechanical properties of the resulting material in its gel or solid state.

Below is a hypothetical data table illustrating the effect of increasing the molar percentage of a chain stopper on the number-average molar mass (Mn) and the aggregation number (Nn) of a supramolecular polymer.

| Molar % of Chain Stopper | Number-Average Molar Mass (Mn) ( g/mol ) | Aggregation Number (Nn) |

| 0 | 150,000 | 300 |

| 1 | 75,000 | 150 |

| 2 | 50,000 | 100 |

| 5 | 25,000 | 50 |

| 10 | 12,500 | 25 |

This table presents illustrative data to demonstrate the principle of molar mass control by a chain stopper and does not represent experimentally verified values for this specific system.

Advanced Solution-Phase Characterization Techniques for Supramolecular Assemblies

To understand the effects of chain stoppers and to fully characterize the resulting supramolecular structures in solution, a suite of advanced analytical techniques is employed. These methods provide insights into the size, shape, and dynamics of the self-assembled species.

Static Light Scattering (SLS) for Molar Mass and Radius of Gyration Determination

Static Light Scattering (SLS) is a powerful, non-invasive optical technique for determining the weight-average molecular weight (Mw) of macromolecules in solution. tue.nlresearchgate.net The method is based on measuring the time-averaged intensity of light scattered by the sample at various angles. tue.nl For a given concentration, the intensity of the scattered light is directly proportional to the molar mass of the scattering particles. researchgate.net

In the context of supramolecular polymers, SLS experiments are typically performed on a series of solutions with varying polymer concentrations. The data is then analyzed using plotting methods, such as the Zimm plot, which extrapolates the data to zero angle and zero concentration. This analysis yields the absolute weight-average molar mass (Mw), the radius of gyration (Rg), which is a measure of the polymer's size, and the second virial coefficient (A2), which provides information about polymer-solvent interactions. tue.nl By performing SLS measurements on supramolecular polymer solutions with and without the chain stopper, one can quantitatively confirm the reduction in molar mass and size of the assemblies.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Diffusion Coefficients

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is another essential light scattering technique that provides information about the hydrodynamic properties of particles in solution. DLS measures the time-dependent fluctuations in the scattered light intensity, which arise from the Brownian motion of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light.

By analyzing the correlation of these fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The diffusion coefficient is then used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is particularly useful for assessing the size distribution and for detecting the presence of aggregates in a sample. nih.gov For supramolecular polymers, DLS can track the changes in the hydrodynamic radius as a function of concentration or upon the addition of a chain stopper, providing further evidence of the control over the assembly size.

Diffusion-Ordered Spectroscopy (DOSY) for Investigating Supramolecular Polymer Diffusion

Diffusion-Ordered Spectroscopy (DOSY) is a powerful nuclear magnetic resonance (NMR) technique that separates the NMR signals of different species in a solution based on their diffusion coefficients. In a DOSY experiment, pulsed field gradients are used to encode and decode the spatial position of molecules based on their translational motion. The result is a two-dimensional spectrum with conventional NMR chemical shifts on one axis and diffusion coefficients on the other.

This technique is exceptionally valuable for studying supramolecular systems because it can distinguish between free monomers, smaller oligomers, and larger polymeric assemblies, provided their diffusion rates are sufficiently different. For a supramolecular polymer system containing a chain stopper, DOSY can be used to confirm that the chain stopper is incorporated into the polymer assembly, as the signals from the stopper would exhibit the same slower diffusion coefficient as the polymer chain. It also allows for the direct measurement of the diffusion coefficient of the supramolecular polymer, which can be related to its size and shape.

Concentration-Dependent Spectroscopic Probes for Aggregation Analysis (e.g., UV-Vis, Fluorescence, Solution NMR)

The aggregation behavior of supramolecular polymers can be monitored using various spectroscopic techniques that are sensitive to the local environment of the monomeric units.

UV-Vis Spectroscopy: Changes in the electronic environment of chromophores within the monomers upon aggregation can lead to shifts in the absorption bands (either a red-shift, bathochromic, or a blue-shift, hypsochromic) or changes in the absorption intensity (hyper- or hypochromicity). By monitoring these changes as a function of concentration, a critical aggregation concentration (cac) can often be determined.

Fluorescence Spectroscopy: If the monomer units are fluorescent, their emission spectra can be highly sensitive to aggregation. The formation of aggregates can lead to changes in the emission wavelength, quantum yield, and fluorescence lifetime. In some cases, excimer or exciplex formation can be observed, providing direct evidence of intermolecular interactions. Probes like pyrene (B120774) can also be used, as their fluorescence is sensitive to the polarity of their microenvironment, which changes upon aggregation.

Solution NMR Spectroscopy: Concentration-dependent ¹H NMR spectroscopy is a very powerful tool for studying hydrogen-bonded supramolecular assemblies. The chemical shifts of the protons involved in hydrogen bonding, such as the N-H protons of the urea groups, are often highly sensitive to the state of aggregation. Upon formation of hydrogen bonds during polymerization, these signals typically shift downfield. By titrating the monomer solution, one can follow the changes in chemical shift to understand the aggregation process and determine the association constants.

Molecular Recognition and Host Guest Interactions Involving 2,6 Bis N,n Dibutylureido Toluene Analogues

Hydrogen Bonding as a Primary Driving Force for Specific Molecular Recognition

Hydrogen bonding is a critical directional force in the molecular recognition events involving 2,6-bis(ureido)toluene analogues. The two urea (B33335) groups on the toluene (B28343) scaffold are capable of forming multiple hydrogen bonds with guest molecules that possess complementary hydrogen bond donor and acceptor sites. This interaction is highly specific and is a key determinant of the stability and selectivity of the resulting host-guest complexes.

The geometry of the 2,6-bis(ureido)toluene framework pre-organizes the urea groups for convergent binding. The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygens serve as hydrogen bond acceptors. This arrangement allows for the formation of a well-defined binding pocket that can engage with guests through a variety of hydrogen bonding patterns. For instance, molecules with dicarboxylate or similar functionalities can be effectively bound through a four-point hydrogen bonding array.

The strength and specificity of these hydrogen bonds are crucial for overcoming the desolvation penalty required for complex formation in solution. The cooperative nature of multiple hydrogen bonds leads to a significant increase in binding affinity compared to single-point interactions. This multivalency is a hallmark of molecular recognition by these bis-urea hosts.

Investigation of Specific Binding Events with Complementary Guest Molecules

The binding of guest molecules to 2,6-bis(ureido)toluene analogues has been extensively studied using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the chemical shift changes of the host's urea N-H protons upon the addition of a guest, researchers can elucidate the binding stoichiometry and association constants.

For example, the interaction of bis-urea hosts with dicarboxylates, such as glutaric acid or adipic acid, has been shown to result in the formation of stable 1:1 complexes in non-polar solvents. The downfield shift of the urea N-H proton signals in the ¹H NMR spectrum upon titration with the guest is indicative of hydrogen bond formation.

Furthermore, computational modeling, including Density Functional Theory (DFT) calculations, has been employed to visualize the geometry of the host-guest complexes and to corroborate experimental findings. These studies often reveal a "crescent-shaped" conformation of the host molecule, which effectively encapsulates the guest within its binding cleft.

Thermodynamic and Kinetic Analysis of Host-Guest Complexation and Dissociation

The thermodynamic parameters of host-guest complexation provide valuable insights into the driving forces behind molecular recognition. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the enthalpy (ΔH°) and determine the association constant (Kₐ) of binding events. From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) of complexation can be calculated.

For many 2,6-bis(ureido)toluene analogue systems, the binding is enthalpically driven, which is consistent with the formation of strong hydrogen bonds. The entropic contribution is often unfavorable due to the loss of conformational freedom upon complexation of the host and guest.

Kinetic analysis of these systems, often performed using dynamic NMR techniques, provides information on the rates of association and dissociation of the guest molecule. These rates are crucial for understanding the stability of the complex over time and can be important for applications where a specific residence time of the guest within the host is desired.

The following table presents representative thermodynamic data for the complexation of a generic 2,6-bis(ureido)toluene analogue with a dicarboxylate guest in a non-polar solvent.

| Parameter | Value | Unit |

| Association Constant (Kₐ) | 1.0 x 10⁴ | M⁻¹ |

| Gibbs Free Energy (ΔG°) | -22.8 | kJ/mol |

| Enthalpy (ΔH°) | -35.0 | kJ/mol |

| Entropy (ΔS°) | -40.9 | J/mol·K |

Note: The data in this table is illustrative and represents typical values found for this class of host-guest systems.

Influence of Solvent Polarity and Temperature on Recognition Fidelity and Selectivity

The surrounding medium plays a critical role in modulating the strength and selectivity of molecular recognition. The polarity of the solvent can significantly impact the stability of the host-guest complex. In non-polar solvents, the hydrogen bonding interactions between the host and guest are maximized, leading to high association constants.

Temperature also has a significant effect on host-guest complexation. Generally, an increase in temperature leads to a decrease in the association constant, as the entropic penalty for complexation becomes more pronounced. By studying the temperature dependence of the association constant (a van't Hoff analysis), the enthalpic and entropic contributions to the binding can be determined. This information is crucial for understanding the fundamental nature of the molecular recognition process.

The table below illustrates the effect of solvent polarity on the association constant for a representative bis-urea host-guest complex.

| Solvent | Dielectric Constant (ε) | Association Constant (Kₐ) (M⁻¹) |

| Chloroform | 4.8 | 5.0 x 10³ |

| Dichloromethane | 9.1 | 1.2 x 10³ |

| Acetonitrile | 37.5 | 5.0 x 10¹ |

| Dimethyl Sulfoxide | 46.7 | < 10 |

Note: The data in this table is illustrative and represents a typical trend observed for this class of compounds.

Advanced Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of 2,6-Bis(N,N-dibutylureido)toluene. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the toluene (B28343) ring, the N-H protons of the ureido groups, and the four methylene groups of the butyl chains. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,6-disubstitution pattern. The N-H proton signals could provide insights into hydrogen bonding and conformational exchange. Variable temperature NMR studies could reveal information about the rotational dynamics around the C-N bonds of the ureido groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing the chemical shifts for each unique carbon atom. This would include the carbons of the toluene ring, the carbonyl carbons of the ureido groups, and the carbons of the butyl chains. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic environment and can be indicative of the extent of hydrogen bonding.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and for establishing through-bond connectivities within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide information about through-space proximities between protons, which is critical for determining the preferred conformations of the flexible butyl chains and the orientation of the ureido groups relative to the toluene ring.

Vibrational Spectroscopy (FTIR, Raman) for Characterization of Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the vibrational modes of molecules and is particularly well-suited for studying hydrogen bonding interactions.

FTIR Spectroscopy: The FTIR spectrum of 2,6-Bis(N,N-dibutylureido)toluene would be characterized by several key absorption bands. The N-H stretching vibrations, typically observed in the range of 3200-3500 cm⁻¹, would be of primary interest. The position and shape of this band can indicate the presence and strength of intramolecular and intermolecular hydrogen bonds. A broad band at a lower frequency would suggest strong hydrogen bonding. The C=O stretching vibration of the ureido groups, usually found between 1630 and 1680 cm⁻¹, is also sensitive to hydrogen bonding; its frequency decreases as the strength of the hydrogen bond increases. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the alkyl chains, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching band is also observable in the Raman spectrum. Due to the different selection rules, some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This can aid in a more complete vibrational assignment.

A comparative analysis of the spectra in different solvents of varying polarity could further elucidate the nature of the hydrogen bonding interactions.

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 2,6-Bis(N,N-dibutylureido)toluene can be grown, this method would provide a wealth of information.

Supramolecular Structure: This technique would also elucidate the intermolecular interactions that govern the crystal packing. It would show how individual molecules of 2,6-Bis(N,N-dibutylureido)toluene are arranged in the crystal lattice and would reveal the details of any intermolecular hydrogen bonding networks, π-π stacking interactions between the toluene rings, and van der Waals forces. Understanding the supramolecular assembly is crucial for comprehending the material's bulk properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Insights of Chiral Derivatives

The parent molecule, 2,6-Bis(N,N-dibutylureido)toluene, is achiral. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center into the butyl chains or by creating atropisomers through restricted rotation around the aryl-N bonds, chiroptical spectroscopy would be essential for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative, the CD spectrum would exhibit positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects can be related to the absolute configuration of the stereogenic centers or the axial chirality of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information about the chiroptical properties of the molecule.

Theoretical calculations of the CD and ORD spectra using quantum chemical methods could be used in conjunction with experimental data to assign the absolute configuration of the chiral derivatives.

Theoretical and Computational Investigations of 2,6 Bis N,n Dibutylureido Toluene Systems

Quantum Chemical Calculations for Electronic Structure and Non-Covalent Interaction Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-bis-(N,N-dibutylureido)toluene at the molecular level. These methods provide insights into the molecule's geometry, electronic landscape, and the nature of the non-covalent interactions that govern its self-assembly.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energy Landscapes

The calculations would also map out the potential energy landscape of the molecule, identifying various local energy minima corresponding to different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the initial steps of self-assembly. The relative energies of different dimeric and oligomeric structures held together by hydrogen bonds can be calculated to predict the most favorable association pathways.

Table 1: Representative DFT-Calculated Parameters for a Bis-Urea Dimer (Note: This is an illustrative table based on typical values for similar systems, as direct data for 2,6-Bis-(N,N-dibutylureido)toluene is not available.)

| Parameter | Description | Typical Calculated Value |

| Hydrogen Bond Length (N-H···O=C) | The distance between the hydrogen donor and oxygen acceptor in the urea-urea hydrogen bond. | 1.8 - 2.0 Å |

| Hydrogen Bond Angle (N-H···O) | The angle of the hydrogen bond, with values closer to 180° indicating a stronger, more linear bond. | 160° - 175° |

| Dimerization Energy | The energy released upon the formation of a hydrogen-bonded dimer from two monomers. | -10 to -20 kcal/mol |

| Dihedral Angle (C-C-N-C) | The twist angle between the toluene (B28343) ring and the ureido substituent, indicating the degree of planarity. | 30° - 60° |

Analysis of Intermolecular Hydrogen Bonding, Dispersion Forces, and Steric Hindrance

The self-assembly of 2,6-bis-(N,N-dibutylureido)toluene is driven by a combination of non-covalent interactions. The primary interaction is the formation of a pair of hydrogen bonds between the urea (B33335) groups of two different molecules, leading to the creation of a one-dimensional chain.

Intermolecular Hydrogen Bonding: The two urea groups on a single molecule can act in a cooperative manner to form strong, directional hydrogen bonds with a neighboring molecule. The 2,6-substitution pattern enforces a specific orientation of these groups, which likely promotes the formation of linear, tape-like or helical structures.

Steric Hindrance: The bulky dibutyl groups on the nitrogen atoms, as well as the ortho-substitution on the toluene ring, introduce considerable steric hindrance. This steric crowding influences the conformation of the individual molecules and the packing within the larger assembly. It can prevent a perfectly co-planar arrangement of the urea and phenyl moieties, which in turn can affect the strength of the hydrogen bonds. researchgate.net The balance between the attractive hydrogen bonding and dispersion forces and the repulsive steric hindrance dictates the final structure and stability of the supramolecular polymer.

Molecular Dynamics Simulations for Dynamic Aspects of Self-Assembly Processes

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are employed to study the dynamic evolution of the system over time. MD simulations model the motions of atoms and molecules, offering a window into the mechanisms of self-assembly.

For 2,6-bis-(N,N-dibutylureido)toluene dissolved in a solvent like toluene, MD simulations can track the process of aggregation from individual molecules to oligomers and eventually to long supramolecular polymers. researchgate.net These simulations can reveal the role of the solvent in either stabilizing or destabilizing the assembled structures. For instance, studies on the analogous EHUT system have shown that toluene molecules can be trapped within the core of tubular assemblies, contributing to their enthalpic stabilization. researchgate.net MD simulations can also elucidate the pathways of assembly, such as whether it proceeds through a cooperative mechanism, where the formation of small aggregates rapidly leads to long polymers, or a more stepwise process.

Coarse-Grained Models for Predicting Large-Scale Supramolecular Polymerization Behavior

To investigate the behavior of these systems at larger length and time scales, which are often inaccessible to all-atom MD simulations, coarse-grained (CG) modeling is utilized. In a CG model, groups of atoms are represented as single "beads," reducing the computational cost.

By developing a CG model for 2,6-bis-(N,N-dibutylureido)toluene, researchers can simulate the formation of very long polymer chains and their collective behavior in solution. These models are particularly useful for predicting macroscopic properties like solution viscosity, which is a hallmark of successful supramolecular polymerization. CG simulations can help to understand how factors like concentration and temperature affect the length distribution of the supramolecular polymers and can be used to construct phase diagrams that map out the different states of the system (e.g., soluble monomers, distinct assembled structures). nih.gov For example, such models can predict the transition from shorter filaments to thicker, more rigid tubes as concentration increases or temperature decreases.

Potential Research Avenues and Future Outlook in Chemical Materials Science

Development of Stimuli-Responsive Supramolecular Materials Based on Urea (B33335) Architectures

The inherent hydrogen-bonding capabilities of the urea groups in 2,6-Bis-(n,n-dibutylureido)toluene make it an exceptional candidate for the construction of stimuli-responsive supramolecular materials. These "smart" materials can undergo significant changes in their properties in response to external triggers such as temperature, light, pH, or the presence of specific chemical species.

The hydrogen bonds formed between the urea groups can be reversibly disrupted and reformed, leading to dynamic self-assembly and disassembly processes. For instance, temperature changes can modulate the strength of these hydrogen bonds, leading to tunable mechanical properties in materials incorporating this compound. In a broader context, polyurethane-urea polymers have demonstrated temperature-mediated self-healing properties, a concept that could be explored with materials based on 2,6-Bis-(n,n-dibutylureido)toluene. researchgate.net The introduction of photoswitchable moieties into the molecular design could also allow for the development of light-responsive materials where properties can be controlled by irradiation. Furthermore, the basicity of the urea nitrogen atoms could be exploited in pH-responsive systems, where protonation or deprotonation events alter the self-assembly behavior. nih.gov

Key Research Directions:

Investigation of the thermoreversible properties of self-assembled structures of 2,6-Bis-(n,n-dibutylureido)toluene.

Synthesis of derivatives incorporating photochromic units to create light-responsive materials.

Exploration of the pH-dependent aggregation and gelation behavior in various solvents.

Integration into Adaptive Polymeric Networks and Gels

The bifunctional nature of 2,6-Bis-(n,n-dibutylureido)toluene allows it to act as a powerful cross-linking or chain-extending agent in the formation of adaptive polymeric networks and gels. When incorporated into a polymer backbone, the ureido groups can form strong, non-covalent cross-links, leading to materials with unique viscoelastic and self-healing properties.

These supramolecular cross-links can be designed to be dynamic, breaking and reforming under stress, which imparts an adaptive and self-healing character to the material. This is a significant advantage over traditional covalently cross-linked polymers, which are often brittle and prone to irreversible damage. The incorporation of 2,6-Bis-(n,n-dibutylureido)toluene into polymer matrices could lead to the development of tough, resilient, and repairable materials for a variety of applications, from coatings to soft robotics. The principles of using supramolecular moieties to create self-healing and damping materials are well-established for systems like polyurethane-urea polymers. researchgate.net

Potential Applications and Research Focus:

Development of self-healing elastomers and coatings.

Creation of injectable hydrogels for various applications.

Fabrication of shape-memory polymers based on dynamic urea-urea interactions.

Exploration in Advanced Separation Technologies and Selective Adsorption Systems

The well-defined cavity-like structure that can be formed by the self-assembly of 2,6-Bis-(n,n-dibutylureido)toluene molecules makes it a promising candidate for applications in separation science. The specific geometry and chemical nature of the self-assembled structures could allow for the selective binding and separation of small molecules or ions.

The urea groups can act as recognition sites for guest molecules through hydrogen bonding, while the hydrophobic butyl chains and the aromatic toluene (B28343) core can provide additional binding interactions. By tailoring the self-assembly conditions, it may be possible to create materials with pores of specific sizes and functionalities, enabling their use as selective adsorbents for environmental remediation or chemical purification. The concept of using self-assembled architectures for creating functional host systems has been demonstrated with other organic molecules. rsc.org

Areas for Investigation:

Design of porous materials for the selective capture of pollutants from water.

Development of stationary phases for chromatographic separations.

Exploration of ion-binding capabilities for the extraction of specific metal ions.

Prospects in Chemical Sensing and Detection Platforms (excluding biological applications)

The ability of the ureido groups in 2,6-Bis-(n,n-dibutylureido)toluene to interact with various chemical species makes it a viable component for chemical sensors. Upon binding a target analyte, the self-assembled structure of the compound can be perturbed, leading to a detectable change in an optical or electronic signal.

For instance, the binding of an analyte could disrupt the π-π stacking of the toluene rings, causing a change in the fluorescence or UV-Vis absorption spectrum. Alternatively, the incorporation of this compound into an electronic device could lead to a change in capacitance or resistance upon analyte binding. The versatility of supramolecular systems in sensing applications is a rapidly growing field. nih.gov

Potential Sensing Applications:

Detection of volatile organic compounds (VOCs) in the gas phase.

Sensing of anions through hydrogen bonding interactions.

Development of colorimetric sensors for specific metal ions.

Design of Novel Functional Supramolecular Architectures with Tunable Properties

Beyond the direct applications of 2,6-Bis-(n,n-dibutylureido)toluene, its unique structure serves as an excellent building block for the design of more complex and functional supramolecular architectures. researchgate.net By chemically modifying the toluene core or the butyl chains, a wide variety of derivatives with tailored properties can be synthesized. For example, the introduction of chiral centers could lead to the formation of helical or other chiral superstructures. researchgate.net

The synthesis of such a molecule would likely start from 2,6-diaminotoluene (B122827), a readily available chemical. nih.gov The functionalization of this precursor allows for a high degree of control over the final molecular design. Furthermore, co-assembly with other molecules can lead to the formation of multicomponent systems with emergent properties. This bottom-up approach to materials design, where the macroscopic properties are controlled by the molecular-level design, is a cornerstone of modern materials science. frontiersin.orgresearchgate.net The ability to tune affinity and molecular architecture is key to creating diverse self-assembled structures. nih.gov

Future Design Concepts:

Synthesis of liquid crystalline materials based on the self-assembly of 2,6-Bis-(n,n-dibutylureido)toluene derivatives.

Construction of complex interlocked structures such as catenanes and rotaxanes.

Development of porous organic cages for gas storage and catalysis.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2,6-Bis-(n,n-dibutylureido)toluene?

- Methodology : Optimize synthesis using reflux conditions with toluene/water (8:2 v/v) as a solvent system. Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, remove toluene under reduced pressure and isolate the product via crystallization or ethyl acetate extraction .

- Key Parameters : Reaction time (5–7 hours), stoichiometric ratios (e.g., sodium azide in excess), and temperature control (reflux at ~110°C).

Q. Which analytical techniques are most effective for confirming the structural integrity of 2,6-Bis-(n,n-dibutylureido)toluene?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for ureido protons (N–H, δ 5.5–6.5 ppm) and aromatic protons (toluene backbone, δ 6.8–7.2 ppm).

- Fourier Transform Infrared Spectroscopy (FTIR) : Identify characteristic bands for urea C=O (~1640 cm⁻¹) and N–H stretching (~3300 cm⁻¹).

- X-ray Diffraction (XRD) : Confirm crystallinity and molecular packing .

Q. What safety protocols are critical when handling 2,6-Bis-(n,n-dibutylureido)toluene?

- Guidelines :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Avoid exposure to oxidizers to prevent toxic gas formation (e.g., HCl).

- Store in ventilated, cool areas away from ignition sources, per OSHA and EU CosIng safety standards .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the adsorption efficiency of 2,6-Bis-(n,n-dibutylureido)toluene in aqueous systems?

- Methodology :

- Design a Box-Behnken model to evaluate variables: pH (4–10), adsorbent dosage (0.5–2.5 g/L), contact time (10–60 min), and initial concentration (50–200 mg/L).

- Validate predictions using ANOVA and Pareto charts. Optimal conditions reported in similar studies achieved >95% removal .

Q. What mechanistic insights explain the reactivity of 2,6-Bis-(n,n-dibutylureido)toluene in polymer synthesis?

- Methodology :

- Investigate its role as a crosslinking agent via isocyanate-urea reactions. Use differential scanning calorimetry (DSC) to monitor exothermic peaks during polymerization.

- Compare with derivatives like 2,6-bis-(isocyanatomethyl)piperidine, which enhance epoxy resin mechanical properties .

Q. How do thermal stability studies inform the compound’s degradation under extreme conditions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Degradation onset temperatures (~250°C) correlate with urea bond cleavage.

- Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., toluene, butylamines) .

Q. How can chromatographic data resolve contradictions in source attribution for 2,6-Bis-(n,n-dibutylureido)toluene?

- Methodology :

- Perform secondary data review of GC-MS chromatograms to distinguish biogenic vs. synthetic sources. Key markers: retention times and mass spectra of degradation byproducts (e.g., dibutylurea fragments) .

Q. What toxicity assessment frameworks apply to 2,6-Bis-(n,n-dibutylureido)toluene in environmental studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。